molecular formula C8H4KNO3 B1428176 Potassium 1,3-benzoxazole-2-carboxylate CAS No. 119130-94-8

Potassium 1,3-benzoxazole-2-carboxylate

Cat. No. B1428176
M. Wt: 201.22 g/mol
InChI Key: BJRBWXXVOQASLD-UHFFFAOYSA-M
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Description

Potassium 1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C8H4NO3.K and a molecular weight of 201.22 g/mol .


Synthesis Analysis

The synthesis of benzoxazole derivatives, which includes Potassium 1,3-benzoxazole-2-carboxylate, has been a subject of interest in recent years. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . For instance, 2-aminobenzothiazole derivatives were acylated by 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate to give N-1,3-benzothiazol-2-yl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides .


Molecular Structure Analysis

The structure of benzoxazole derivatives is characterized by strong C—H…N and weak C—H…O hydrogen bonds, and further stabilized by C–O…π interactions . The molecules display a flattened herringbone arrangement .


Chemical Reactions Analysis

Benzoxazole derivatives, including Potassium 1,3-benzoxazole-2-carboxylate, are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .


Physical And Chemical Properties Analysis

Potassium 1,3-benzoxazole-2-carboxylate is a solid compound . It has a molecular weight of 201.22 g/mol .

Scientific Research Applications

Synthesis and Characterization

Potassium 1,3-benzoxazole-2-carboxylate plays a crucial role in the synthesis of various compounds. For instance, it's used in the preparation of 2-mercaptobenzoxazole, which is then reacted with hydrazine to produce 2-hydrazino benzoxazole. This compound further reacts to create various hydrazones, demonstrating its utility in diverse chemical synthesis processes (Alheety, 2019).

Antimicrobial Activity

Potassium 1,3-benzoxazole-2-carboxylate derivatives exhibit significant antimicrobial properties. For example, synthesized compounds with this moiety have shown inhibition effects against gram-positive bacteria, which is vital as they can act as specific antibacterial drugs (Alheety, 2019). Additionally, other derivatives have been evaluated for antibacterial activities against various strains, including Escherichia coli and Staphylococcus aureus, demonstrating broad-spectrum antimicrobial potential (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Photophysical Properties

Compounds containing the 1,3-benzoxazole-2-carboxylate moiety have interesting photophysical properties. For instance, certain fluorescent derivatives absorb and emit light in specific ranges, which can be crucial in material science and photonics applications (Phatangare et al., 2013).

Catalytic Applications

In catalysis, potassium 1,3-benzoxazole-2-carboxylate derivatives play a role in facilitating various chemical reactions. For example, they can be used as catalysts in the one-pot synthesis of benzoxazole derivatives in aqueous media, highlighting their utility in green chemistry and efficient synthesis techniques (Maleki et al., 2015).

Future Directions

Benzoxazole derivatives, including Potassium 1,3-benzoxazole-2-carboxylate, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, they are considered as potential candidates for developing new drugs and materials .

properties

IUPAC Name

potassium;1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRBWXXVOQASLD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1,3-benzoxazole-2-carboxylate

CAS RN

119130-94-8
Record name potassium 1,3-benzoxazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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